6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole
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Overview
Description
6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom at the 6th position and an oxetane ring attached to the 2nd position of the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Oxetane Ring Attachment: The oxetane ring can be introduced through nucleophilic substitution reactions, where an oxetane-containing reagent reacts with the benzothiazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under appropriate conditions.
Ring-Opening Reactions: Acidic or basic conditions, such as the use of hydrochloric acid or sodium hydroxide, can facilitate the ring-opening of the oxetane moiety.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of benzothiazole derivatives, while ring-opening reactions can produce linear or cyclic compounds with different functional groups.
Scientific Research Applications
6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound can be used in the development of new polymers, coatings, and other industrial materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxetane ring and bromine atom can play crucial roles in binding to these targets and modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(oxetan-3-yloxy)thiazole: Similar in structure but with a thiazole ring instead of a benzothiazole ring.
6-Bromo-2-methylbenzo[d]thiazole: Lacks the oxetane ring and has a methyl group instead.
Benzo[d]thiazole-2-thiol derivatives: These compounds have a thiol group at the 2nd position and may exhibit different reactivity and applications.
Uniqueness
6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole is unique due to the presence of both the bromine atom and the oxetane ring, which confer distinct chemical and biological properties. The combination of these features makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8BrNO2S |
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Molecular Weight |
286.15 g/mol |
IUPAC Name |
6-bromo-2-(oxetan-3-yloxy)-1,3-benzothiazole |
InChI |
InChI=1S/C10H8BrNO2S/c11-6-1-2-8-9(3-6)15-10(12-8)14-7-4-13-5-7/h1-3,7H,4-5H2 |
InChI Key |
TYWUOBPXNHHDAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=NC3=C(S2)C=C(C=C3)Br |
Origin of Product |
United States |
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